molecular formula C26H44O8 B593493 Suavioside A CAS No. 133740-37-1

Suavioside A

Cat. No.: B593493
CAS No.: 133740-37-1
M. Wt: 484.63
InChI Key: KCTSUIMXVGYXPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Suavioside A involves the extraction of mesophyll fragments from Rubus suavissimus using water as a solvent. The process includes removing phenolic hydroxyl-containing components, concentrating, purifying, and crystallizing the sweetening composition . This method ensures a high purity product without the use of organic solvents, making it environmentally friendly.

Industrial Production Methods: In industrial settings, the production of this compound follows similar extraction and purification processes. The large-scale production involves the use of advanced purification techniques to ensure the removal of impurities and achieve a high yield of the sweetener .

Chemical Reactions Analysis

Types of Reactions: Suavioside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of Suavioside A involves its interaction with taste receptors on the tongue, specifically the sweet taste receptor T1R2/T1R3. This interaction triggers a signal transduction pathway that results in the perception of sweetness . Additionally, its stability and resistance to enzymatic degradation contribute to its prolonged sweetening effect.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTSUIMXVGYXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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